molecular formula C21H21N5O5S2 B2397352 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1207018-05-0

2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2397352
CAS RN: 1207018-05-0
M. Wt: 487.55
InChI Key: UOHYFCWVHKXYNX-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxole-5-carbonyl group, a piperazin-1-yl group, a 1,3,4-thiadiazol-2-yl group, and a furan-2-ylmethyl group .


Physical And Chemical Properties Analysis

Specific physical and chemical properties for this compound are not available in the search results .

Scientific Research Applications

Synthesis and Biological Activities

Research on compounds containing 1,3,4-thiadiazole and piperazine motifs, like our compound of interest, has demonstrated their potential in developing novel therapeutic agents. A study by Xia (2015) on novel 1,3,4-thiadiazole amide compounds containing piperazine revealed inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential antimicrobial applications. This highlights the broader research interest in thiadiazole derivatives for antimicrobial activity (Xia, 2015).

Antimicrobial and Antitumor Activity

Several studies have explored the antimicrobial and antitumor potentials of compounds related to our chemical of interest. For instance, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017). Furthermore, novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides exhibited potent antiproliferative activity against human cervical cancer and lung cancer cell lines, showcasing the anticancer research potential of similar compounds (Wu et al., 2017).

Heterocyclic Chemistry Innovations

The synthesis and evaluation of heterocyclic compounds, including those with benzothiazole, benzoxazole, and thiadiazole systems, continue to be a significant area of research. These studies often aim to develop novel compounds with enhanced biological activities. The design and synthesis of various derivatives incorporating thiadiazole and piperazine units, for example, have led to discoveries in antimicrobial, antitumor, and antileishmanial activities, indicating the versatile applications of these heterocyclic systems in medicinal chemistry (Tahghighi et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have biological activity given the presence of the piperazine and thiadiazole groups, which are found in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

2-[[5-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c27-18(22-11-15-2-1-9-29-15)12-32-21-24-23-20(33-21)26-7-5-25(6-8-26)19(28)14-3-4-16-17(10-14)31-13-30-16/h1-4,9-10H,5-8,11-13H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHYFCWVHKXYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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